molecular formula C13H19NO B311928 N-(2,4-dimethylphenyl)pentanamide

N-(2,4-dimethylphenyl)pentanamide

Cat. No.: B311928
M. Wt: 205.3 g/mol
InChI Key: KMEHPOYCDJJLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylphenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2,4-dimethylphenyl group at the nitrogen atom. It is synthesized via a copper-catalyzed carbonylative multi-component reaction involving trans-β-methylstyrene and 2,4-dimethylaniline, yielding a white solid with a 44% isolated yield . The compound’s structure includes a γ-boryl moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which may enhance its utility in medicinal chemistry or materials science due to boron’s unique reactivity .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)pentanamide

InChI

InChI=1S/C13H19NO/c1-4-5-6-13(15)14-12-8-7-10(2)9-11(12)3/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

KMEHPOYCDJJLKD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

a. N-(4-Methoxyphenyl)Pentanamide
  • Structure : Substituted with a 4-methoxyphenyl group instead of 2,4-dimethylphenyl.
  • Pharmacological Profile : Demonstrates anthelmintic activity as a simplified derivative of albendazole. Exhibits excellent drug-likeness, adhering to pharmaceutical industry filters for oral bioavailability and pharmacokinetics .
b. 5-(4-(2,4-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide
  • Structure : Incorporates a thiophene ring and a 1,4-diazepane moiety.
  • Activity : Acts as a selective dopamine D3 receptor ligand, with structural complexity enabling receptor subtype specificity .
c. N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide
  • Structure : Features a piperidine ring and phenethyl substituent.
  • Activity : A fentanyl analog with potent opioid receptor agonism, highlighting the role of bulky substituents in analgesic potency .
  • Key Difference : The piperidine and phenethyl groups are essential for µ-opioid receptor binding, a pharmacological niche distinct from the target compound’s unexplored biological activities.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Drug-Likeness
N-(2,4-Dimethylphenyl)pentanamide ~364.5* 2,4-Dimethylphenyl, γ-boryl ~3.5 Moderate lipophilicity, potential for boron-mediated interactions
N-(4-Methoxyphenyl)pentanamide 207.27 4-Methoxyphenyl ~2.8 High drug-likeness, favorable ADMET
Fentanyl analog () 364.5 Piperidine, phenethyl ~4.1 High CNS penetration, opioid activity

*Calculated based on structurally related compounds in .

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